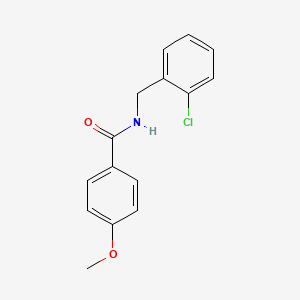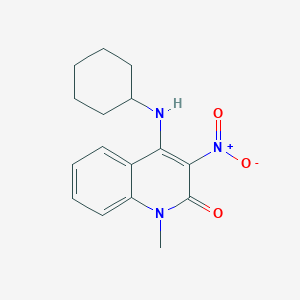
N-(2-chlorobenzyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom and a 4-methoxy group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-methoxybenzamide typically involves the reaction of 2-chlorobenzylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxybenzyl)-4-methoxybenzamide.
Reduction: Formation of N-(2-chlorobenzyl)-4-methoxybenzylamine.
Substitution: Formation of N-(2-substituted benzyl)-4-methoxybenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is involved in the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis through the modulation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chlorobenzyl)-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-chlorobenzyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2-chlorobenzyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-(2-chlorobenzyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-8-6-11(7-9-13)15(18)17-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKQPRLMFPMSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 3-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4961779.png)
![(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one](/img/structure/B4961786.png)
![1-(5-chlorothiophen-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B4961807.png)

![3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B4961820.png)
![N~1~-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4961831.png)
![{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-(4-ACETYLPHENYL)-2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)
